molecular formula C9H11ClFN B3085545 (4-Chloro-2-fluorophenyl)propylamine CAS No. 1157338-23-2

(4-Chloro-2-fluorophenyl)propylamine

Cat. No. B3085545
CAS RN: 1157338-23-2
M. Wt: 187.64 g/mol
InChI Key: WRSZHBJQAAQAKJ-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluorophenyl)propylamine, also known as 4-CPA, is an organic compound derived from the aromatic amine family. It is a white crystalline solid that is soluble in water, ethanol, and other polar organic solvents. It is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-CPA has a wide range of applications in the chemical industry, from the synthesis of pharmaceuticals to the production of agricultural chemicals.

Scientific Research Applications

Binding Affinity and Selectivity at Dopamine Receptors

Research has indicated that arylalkyl substituents, such as those found in (4-Chloro-2-fluorophenyl)propylamine, can enhance the potency and selectivity of ligands for D2-like receptors. This class of compounds, which includes phenylpiperidines and piperazines, is central to several antipsychotic agents. A study focused on synthesizing ligands to explore the contributions of specific pharmacophoric groups to their affinity and selectivity at D2-like receptors. Preliminary observations suggest that while specific effects of arylalkyl moieties on binding affinity are unpredictable, the overall structure contributes significantly to the ligand's activity at these receptors (Sikazwe et al., 2009).

Applications in Molecular Imaging

Another important application of fluorophenyl derivatives is in molecular imaging, particularly using positron emission tomography (PET). For example, [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA) is a tracer that has significantly advanced the study of Parkinson’s disease through PET imaging. This research underscores the importance of fluorophenyl compounds in developing imaging agents that provide insights into neurological conditions (Kumakura & Cumming, 2009).

Organic Synthesis

The compound also plays a role in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. An example is the synthesis of 2-Fluoro-4-bromobiphenyl, a precursor to non-steroidal anti-inflammatory drugs, highlighting the relevance of fluoroalkylated phenyl compounds in synthesizing complex organic molecules (Qiu et al., 2009).

Analytical and Environmental Studies

Fluorophenyl derivatives have been studied in the context of environmental science, particularly concerning herbicide toxicity and its impact on ecosystems. This research provides insights into the behavior and effects of chemically related compounds in natural environments, contributing to a broader understanding of their ecological impact (Zuanazzi et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, “4-Chloro-2-fluorophenylboronic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this reaction are the carbon atoms that are to be bonded .

Mode of Action

In the Suzuki–Miyaura coupling, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling is a key biochemical pathway affected by (4-Chloro-2-fluorophenyl)propylamine . This pathway involves the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this pathway include the synthesis of complex organic compounds .

Result of Action

The result of the action of (4-Chloro-2-fluorophenyl)propylamine is the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action, efficacy, and stability of (4-Chloro-2-fluorophenyl)propylamine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively in a variety of chemical environments .

properties

IUPAC Name

4-chloro-2-fluoro-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSZHBJQAAQAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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